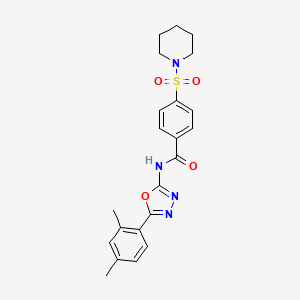
N-(4-amino-2-((naphthalen-1-ylmethyl)tio)-6-oxo-1,6-dihidropirimidin-5-il)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((naphthalen-1-ylmethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((naphthalen-1-ylmethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((naphthalen-1-ylmethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Anticancerígeno
N-(4-amino-2-((naphthalen-1-ylmethyl)tio)-6-oxo-1,6-dihidropirimidin-5-il)furan-2-carboxamida ha mostrado ser prometedora como agente anticancerígeno. Los investigadores han explorado sus efectos en diferentes líneas celulares de cáncer, incluyendo cáncer de mama (MCF-7), cáncer de hígado (HepG2) y fibroblastos pulmonares (WI-38). Notablemente, exhibe una fuerte actividad contra las células HepG2 y una actividad moderada contra las células MCF-7 . Se justifican más investigaciones sobre su mecanismo de acción y posibles aplicaciones clínicas.
Actividad Antioxidante
El compuesto demuestra propiedades antioxidantes significativas. Escavenga eficazmente los radicales libres, que juegan un papel crucial en las enfermedades relacionadas con el estrés oxidativo. Los investigadores han evaluado su actividad de eliminación de radicales mediante el ensayo ABTS, donde superó a otros compuestos relacionados . Su potencial como antioxidante natural merece una mayor exploración.
Interacciones de Enlace de Hidrógeno
Mediante estudios de acoplamiento molecular, se encontró que this compound forma enlaces de hidrógeno con aminoácidos específicos (Arg184 y Lys179). Estas interacciones estabilizan el compuesto dentro de los sitios de unión, lo que sugiere posibles objetivos terapéuticos .
Síntesis Heterocíclica
El compuesto sirve como un precursor versátil para compuestos heterocíclicos. Su reacción con varias aminas secundarias produce nuevos derivados, como (2Z)-2-((1H-benzo[d]imidazol-2-il)diazenil)-3-amino-3-(piperidin-1-il)acrilonitrilo y (2Z)-2-((1H-benzo[d]imidazol-2-il)diazenil)-3-amino-3-morfolinoacrilonitrilo . Estos derivados pueden encontrar aplicaciones en el diseño de fármacos y la ciencia de los materiales.
Derivados de Piridazina
Bajo catálisis de etanol-etóxido de sodio, la reacción de this compound con malonitrilo produce 4-amino-1-((1H-benzo[d]imidazol-2-il)-6-imino-1,6-dihidropiridazina-3,5-diamina) . Estos derivados de piridazina pueden tener aplicaciones en la química medicinal.
Estudios de Citotoxicidad
Los investigadores han evaluado los efectos citotóxicos de este compuesto en varias líneas celulares. Notablemente, exhibe una potente citotoxicidad contra las células HepG2 y efectos moderados en las células MCF-7. Además, muestra resistencia contra las células VERO . Se necesitan más estudios para comprender sus mecanismos celulares y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
N-[4-amino-2-(naphthalen-1-ylmethylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c21-17-16(22-18(25)15-9-4-10-27-15)19(26)24-20(23-17)28-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,22,25)(H3,21,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILDIJJVNLMLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

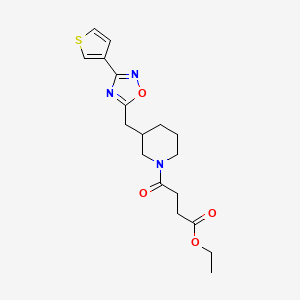
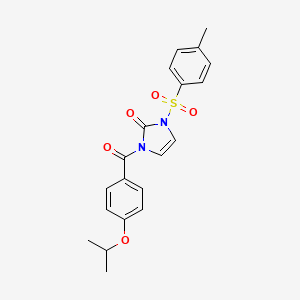
![3-butyl-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2523013.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2523014.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2523019.png)
![METHYL 4-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2523020.png)

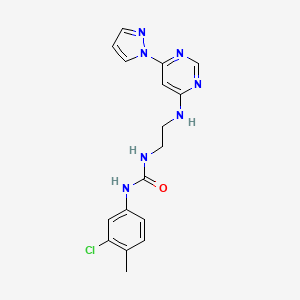
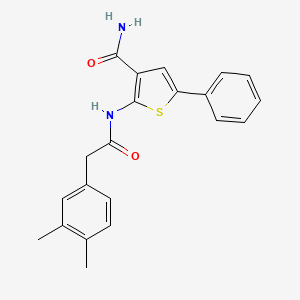
![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)
![3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523029.png)

